2-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline
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Overview
Description
2-Bromo-N-[1-(thiophen-2-yl)ethyl]aniline is an organic compound that features a bromine atom, a thiophene ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[1-(thiophen-2-yl)ethyl]aniline typically involves the bromination of a precursor compound followed by a coupling reaction. One common method involves the reaction of 2-bromo-1-(thiophen-2-yl)ethanone with aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[1-(thiophen-2-yl)ethyl]aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon[][4].
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Bromo-N-[1-(thiophen-2-yl)ethyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[1-(thiophen-2-yl)ethyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the bromine atom can form halogen bonds with nucleophilic sites .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-[1-(thiophen-2-yl)ethyl]benzamide
- 2-Bromo-N-[1-(thiophen-2-yl)ethyl]pyridine
- 2-Bromo-N-[1-(thiophen-2-yl)ethyl]thiophene
Uniqueness
2-Bromo-N-[1-(thiophen-2-yl)ethyl]aniline is unique due to its specific combination of a bromine atom, thiophene ring, and aniline moiety. This structure imparts distinct electronic and steric properties, making it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C12H12BrNS |
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Molecular Weight |
282.20 g/mol |
IUPAC Name |
2-bromo-N-(1-thiophen-2-ylethyl)aniline |
InChI |
InChI=1S/C12H12BrNS/c1-9(12-7-4-8-15-12)14-11-6-3-2-5-10(11)13/h2-9,14H,1H3 |
InChI Key |
UCJXMBHBJLZWTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC2=CC=CC=C2Br |
Origin of Product |
United States |
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